molecular formula C19H18O5 B191470 Eucalyptin CAS No. 3122-88-1

Eucalyptin

Cat. No. B191470
CAS RN: 3122-88-1
M. Wt: 326.3 g/mol
InChI Key: NHMMAMIRMITGRD-UHFFFAOYSA-N
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Scientific Research Applications

  • Eucalyptin A has been identified as a potent inhibitor of the HGF/c-Met axis, crucial in cancer development, from Eucalyptus globulus. Its unique structure, combining phloroglucinol and sesquiterpenoid, is essential for this activity (Yang et al., 2012).

  • This compound B, another derivative, exhibits potent cytotoxicity against lung, breast, and skin cancer cell lines. It induces apoptosis in A549 lung cancer cells, suggesting its potential as an anticancer agent (Pham et al., 2018).

  • This compound A is also found in Rhodomyrtus psidioides and displays good antibacterial activity against certain Gram-positive strains (Shou et al., 2014).

  • Eucalyptins C-G, isolated from Eucalyptus globulus, show moderate immunosuppressive effects in vitro, with potential applications in managing immune-related disorders (Pham et al., 2019).

  • This compound and its derivative 8-desmethylthis compound, identified in leaf wax coatings of several Myrtaceae species, indicate a distinctive presence of C-methylated flavones in this family (Courtney et al., 1983).

  • This compound A and B, from the fungus Diaporthe eucalyptorum, display antifungal activity against plant pathogens, highlighting their potential as biological control agents (Gao et al., 2020).

  • Eucalyptol, a major constituent of eucalyptus oil, improves respiratory immune function and has potential therapeutic applications in conditions like asthma and bronchitis (Shao et al., 2020).

  • The purification process for isolating this compound from camphor oil has been optimized, suggesting industrial applications (He & Liu, 2020).

  • Eucalypt species are also being investigated for their potential as bioenergy feedstocks due to their wood properties and chemical composition (Çetinkol et al., 2012).

  • Eucalyptol promotes lung repair in emphysematous mice and might be beneficial in treating chronic obstructive pulmonary disease (COPD) (Kennedy-Feitosa et al., 2019).

Mechanism of Action

Target of Action

Eucalyptin, also known as Eucalyptol or 1,8-cineole, primarily targets the immune response and mucin genes . It modulates the immune response, reducing pain, swelling, and inflammation . It also affects mucin genes, which are responsible for mucus production .

Mode of Action

This compound interacts with its targets by inducing interferon regulatory factor 3 (IRF3) and controlling nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This results in decreased mucin gene expression, reducing mucus hypersecretion . It also inhibits reactive oxygen species (ROS)-mediated mucus hypersecretion .

Biochemical Pathways

This compound affects several biochemical pathways. It induces IRF3 and controls NF-κB, which are key players in the immune response . It also decreases the expression of mucin genes MUC2 and MUC19, reducing mucus production . Furthermore, it inhibits ROS-mediated mucus hypersecretion and steroid resistance-inducing superoxides .

Pharmacokinetics

A study on the pharmacokinetics of inhaled 1,8-cineole in humans showed peak plasma concentrations after 18 minutes, with a biphasic mean distribution of 67 minutes and an elimination half-life of 1046 minutes .

Result of Action

The action of this compound results in several molecular and cellular effects. It reduces pain, swelling, and inflammation . It also exhibits antibacterial activity against some bacterial species and has cough suppressant actions . On a cellular level, it inhibits cytokines relevant for exacerbation, such as tumor necrosis factor alpha (TNFα), interleukin (IL)-1β, IL-6, and IL-8 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the growth conditions of the Eucalyptus tree from which this compound is derived can affect the compound’s properties . Additionally, the compound’s action may be influenced by the individual’s health status and other environmental factors .

Future Directions

The low micromolar anti-plasmodial activities observed for eucalyptin against L. donovani and P. falciparum emphasize the potential of Corymbia spp. as a source of new anti-malarial drugs .

properties

IUPAC Name

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMMAMIRMITGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185145
Record name Eucalyptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3122-88-1
Record name Eucalyptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eucalyptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eucalyptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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